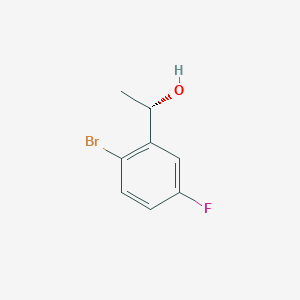
(1S)-1-(2-Bromo-5-fluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2-Bromo-5-fluorophenyl)ethanol: is an organic compound characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, along with an ethanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Bromo-5-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, (2-Bromo-5-fluorophenyl)ethanone. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, yielding the desired alcohol product.
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: (1S)-1-(2-Bromo-5-fluorophenyl)ethanol can be oxidized to form (2-Bromo-5-fluorophenyl)ethanone using oxidizing agents such as trichloroisocyanuric acid (TCCA) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl).
Reduction: The compound can undergo further reduction to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Trichloroisocyanuric acid (TCCA), TEMPO, dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, typically in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: (2-Bromo-5-fluorophenyl)ethanone.
Reduction: Various alcohol derivatives.
Substitution: Substituted phenyl ethanol derivatives.
科学的研究の応用
Chemistry: (1S)-1-(2-Bromo-5-fluorophenyl)ethanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of (1S)-1-(2-Bromo-5-fluorophenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.
類似化合物との比較
- 1-(2-Bromo-4-hydroxyphenyl)ethanone
- 1-(5-Amino-2-bromophenyl)ethanone
- 1-(2-Bromo-5-chlorophenyl)ethanone
- 1-(2-Bromo-6-fluorophenyl)ethanone
Uniqueness: (1S)-1-(2-Bromo-5-fluorophenyl)ethanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The stereochemistry of the compound also plays a crucial role in its interactions with molecular targets, making it distinct from other similar compounds.
生物活性
(1S)-1-(2-Bromo-5-fluorophenyl)ethanol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure:
- Molecular Formula: C8H8BrF
- Molecular Weight: 203.05 g/mol
Synthesis Methods:
The synthesis of this compound typically involves the reduction of (2-Bromo-5-fluorophenyl)ethanone using sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. This reaction is conducted at room temperature, yielding the desired alcohol product with high efficiency.
Biological Activity
This compound has been studied for various biological activities:
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest potent activity, comparable to established antimicrobial agents .
Mechanism of Action:
The compound's mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity to biological targets, which is crucial for its therapeutic potential.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antibacterial Studies:
- Antifungal Activity:
-
Comparative Analysis:
- When compared to structurally similar compounds, such as 1-(2-Bromo-4-hydroxyphenyl)ethanone and 1-(2-Bromo-6-fluorophenyl)ethanone, this compound demonstrated a unique profile in terms of reactivity and biological activity due to the specific positioning of halogen atoms on the phenyl ring.
Data Table: Biological Activity Overview
特性
IUPAC Name |
(1S)-1-(2-bromo-5-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHYZKHFROARHA-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














